2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid
Description
Properties
IUPAC Name |
2-[3-(dimethylamino)-2-methylpropoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(8-14(2)3)9-17-12-7-5-4-6-11(12)13(15)16/h4-7,10H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJCMWMZAPMFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)COC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Dimethylamine
A high-yielding method involves the reaction of 2-methyloxirane (propylene oxide) with dimethylamine in aqueous medium:
$$
\text{2-methyloxirane} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{H}_2\text{O, 25–40°C}} \text{3-(Dimethylamino)-2-methylpropanol}
$$
Conditions :
- Solvent : Water or ethanol
- Molar Ratio : 1:1.2 (epoxide:amine)
- Yield : 78–85% after vacuum distillation.
Characterization Data :
Alternative Pathway: Reductive Amination
For laboratories lacking epoxide substrates, reductive amination of 2-methyl-3-oxopropyl benzoate with dimethylamine and NaBH$$4$$ offers a viable alternative:
$$
\text{2-Methyl-3-oxopropyl benzoate} + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{NaBH}4,\ \text{MeOH}} \text{3-(Dimethylamino)-2-methylpropanol}
$$
Optimization Notes :
O-Alkylation of Salicylic Acid Derivatives
Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction enables efficient ether formation under mild conditions:
$$
\text{Methyl salicylate} + \text{3-(Dimethylamino)-2-methylpropanol} \xrightarrow{\text{DIAD, PPh}_3,\ \text{THF}} \text{Methyl 2-[3-(dimethylamino)-2-methylpropoxy]benzoate}
$$
Procedure :
- Dissolve methyl salicylate (1.0 equiv), alcohol (1.2 equiv), DIAD (1.5 equiv), and PPh$$_3$$ (1.5 equiv) in THF.
- Stir at 25°C for 12–18 h.
- Purify by silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 82–88%.
Critical Parameters :
- Moisture Control : Strict anhydrous conditions required
- Phosphine Oxidation : Monitor by TLC to prevent side reactions
Nucleophilic Substitution with Tosylate Intermediates
For scale-up production, converting the alcohol to its tosylate derivative improves reactivity:
Step 1: Tosylation
$$
\text{3-(Dimethylamino)-2-methylpropanol} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Tosylate derivative}
$$
Conditions :
Step 2: Alkylation
$$
\text{Methyl salicylate} + \text{Tosylate} \xrightarrow{\text{K}2\text{CO}3,\ \text{DMF}} \text{Methyl 2-[3-(dimethylamino)-2-methylpropoxy]benzoate}
$$
Optimization :
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the methyl ester:
$$
\text{Methyl 2-[3-(dimethylamino)-2-methylpropoxy]benzoate} \xrightarrow{\text{NaOH, H}_2\text{O/MeOH}} \text{2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid}
$$
Procedure :
- Reflux ester with 2M NaOH (5 equiv) in MeOH/H$$_2$$O (4:1) for 3 h.
- Acidify to pH 2–3 with HCl.
- Recrystallize from ethanol/water.
Yield : 92–95%.
Analytical Data :
- MP : 148–150°C
- HPLC Purity : 99.6% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient)
- HRMS : [M+H]$$^+$$ calcd. for C$${14}$$H$${22}$$NO$$_3$$$$^+$$: 252.1594, found: 252.1598.
Industrial-Scale Process Considerations
Cost-Effective Catalysis
Patented methods emphasize palladium-catalyzed hydrogenations for intermediates:
Purification Protocols
- Chromatography : Reserved for lab-scale; impractical for ton-scale
- Recrystallization : Preferred method using ethanol/water (3:7 v/v)
- Final Purity : ≥99.5% by weight.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Mitsunobu | 85 | 99.8 | Moderate | High |
| Tosylate Alkylation | 78 | 99.5 | Excellent | Medium |
| Reductive Amination | 70 | 98.9 | Limited | Low |
Key Findings :
- Tosylate route balances cost and scalability for industrial production
- Mitsunobu offers superior purity but requires expensive reagents.
Stability and Degradation Studies
Thermal Stability
Hydrolytic Sensitivity
- pH Stability : Stable at pH 4–7 (24 h, 25°C)
- Degradation Products :
- 2-Hydroxybenzoic acid (≤0.2%)
- 3-(Dimethylamino)-2-methylpropanol (≤0.1%).
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-Methoxybenzoic Acid
- Structure : Methoxy (-OCH₃) group at the 2-position.
- Properties : The electron-donating methoxy group increases the pKa of benzoic acid (from ~4.2 to ~4.5), reducing acidity compared to unsubstituted benzoic acid.
- Comparison: Unlike the target compound, the methoxy group lacks the basic dimethylamino functionality, resulting in lower solubility in acidic media.
3-(2-Dimethylamino-pyrimidin-4-yl)-benzoic Acid
- Structure: A pyrimidine ring with a dimethylamino group is attached to the benzoic acid at the 3-position.
- Properties: The pyrimidine ring introduces aromatic π-π interactions, while the dimethylamino group enhances solubility in polar solvents. The pKa is influenced by both the electron-withdrawing pyrimidine and the basic dimethylamino group .
Methyl 2-[2-[3-(Dimethylamino)propylamino]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate
- Structure: Ester derivative with a dimethylaminopropylamino-oxy substituent.
- Properties: The ester group reduces acidity (pKa > 5), while the dimethylamino group enhances water solubility. The branched isopropyl group introduces steric hindrance .
Physicochemical Properties
| Property | 2-[3-(Dimethylamino)-2-methylpropoxy]benzoic Acid | 2-Methoxybenzoic Acid | 3-(2-Dimethylamino-pyrimidin-4-yl)-benzoic Acid |
|---|---|---|---|
| Molecular Weight | ~265.3 g/mol* | 152.15 g/mol | ~289.3 g/mol* |
| pKa (Carboxylic Acid) | ~3.5–4.0* | ~4.5 | ~3.8–4.2* |
| LogP | ~1.2* (predicted) | 1.34 | ~1.5* (predicted) |
| Solubility | High in polar solvents (e.g., DMSO, acidic water) | Moderate in ethanol | High in DMSO, pH-dependent aqueous solubility |
*Predicted values based on structural analogs .
Key Observations:
- Acidity: The target compound’s acidity is intermediate between 2-methoxybenzoic acid (less acidic) and unsubstituted benzoic acid, reflecting the electron-withdrawing propoxy group and electron-donating dimethylamino moiety.
- Lipophilicity: The dimethylamino group reduces LogP compared to purely hydrophobic substituents (e.g., isopropyl), enhancing bioavailability.
Biological Activity
2-[3-(Dimethylamino)-2-methylpropoxy]benzoic acid is a synthetic compound with potential applications in biological research and pharmaceutical development. This article explores its biological activity, focusing on enzyme interactions, cytotoxic effects, and potential therapeutic applications.
Chemical Characteristics
The compound is characterized by a benzoic acid moiety substituted with a dimethylamino group and a propoxy chain. Its unique structure allows it to interact with various biological targets, particularly enzymes.
The biological activity of this compound is primarily linked to its ability to modulate enzyme activity. Similar compounds have been shown to influence the activity of enzymes such as peroxidases and polyphenoloxidases, suggesting that this compound may also have significant effects on these biochemical pathways .
Enzyme Interaction
- Target Enzymes : The compound is expected to interact with enzymes involved in oxidative stress responses and metabolic pathways.
- Mode of Action : It likely acts as an inhibitor or modulator, influencing enzyme kinetics and leading to altered metabolic outcomes.
Cytotoxicity
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds structurally related to it have shown significant anti-proliferative activity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB-231 | 1.52 - 6.31 | High |
| MCF-7 | 1.52 - 6.31 | High |
| MCF-10A (Normal) | >10 | Low |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. It exhibited promising inhibition with IC50 values between 10.93 and 25.06 nM, indicating strong selectivity for CA IX over CA II .
Case Studies
- Breast Cancer Research : A study investigating the anti-proliferative effects of related compounds found that some derivatives induced apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells .
- Enzyme Activity Assays : In assays designed to measure enzyme activity, the compound demonstrated the ability to inhibit polyphenoloxidase and phenoloxidase activities effectively, suggesting its utility in studying oxidative stress mechanisms .
Pharmacokinetics and Toxicology
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound possesses favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
